molecular formula C22H21Cl2N3O3S B13378253 (5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378253
M. Wt: 478.4 g/mol
InChI Key: ZURRTHHQIGBYKO-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one belongs to the thiazol-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features:

  • Position 5: A Z-configuration benzylidene substituent with 2,5-dimethoxy and 4-pyrrolidin-1-yl groups, contributing to lipophilicity and steric bulk.

This compound is synthesized via condensation reactions involving thiosemicarbazides and oxo-compounds, analogous to methods reported for related thiazol-4-one derivatives . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research.

Properties

Molecular Formula

C22H21Cl2N3O3S

Molecular Weight

478.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21Cl2N3O3S/c1-29-17-12-16(27-8-3-4-9-27)18(30-2)10-13(17)11-19-21(28)26-22(31-19)25-15-7-5-6-14(23)20(15)24/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,25,26,28)/b19-11-

InChI Key

ZURRTHHQIGBYKO-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC)N4CCCC4

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC)N4CCCC4

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Thiazol-4-one Core

The 1,3-thiazol-4-one ring is typically synthesized via cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. A common approach includes:

  • Condensation of a substituted aniline (e.g., 2,3-dichloroaniline) with a suitable thioamide precursor.
  • Cyclization under acidic or basic conditions to form the thiazol-4-one ring.

Introduction of the 2,3-Dichloroanilino Group

The 2-position substitution with 2,3-dichloroanilino is usually achieved by nucleophilic substitution or condensation reactions:

  • Reaction of the thiazol-4-one intermediate with 2,3-dichloroaniline under controlled temperature and solvent conditions to ensure selective substitution.

Installation of the (2,5-Dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene Group

The methylene linkage at position 5 with the substituted phenyl group is introduced via an aldol-type condensation or Knoevenagel condensation:

  • Condensation of the thiazol-4-one intermediate with an aldehyde derivative of 2,5-dimethoxy-4-pyrrolidinylbenzaldehyde.
  • Use of mild bases or acid catalysts to promote the formation of the exocyclic double bond with the (5Z) configuration.

Representative Preparation Procedure

Step Reagents and Conditions Description
1 2,3-Dichloroaniline + thioamide precursor, reflux in ethanol Formation of thioamide intermediate
2 Cyclization with α-haloketone under acidic/basic catalysis Formation of 1,3-thiazol-4-one ring
3 Knoevenagel condensation with 2,5-dimethoxy-4-pyrrolidinylbenzaldehyde, piperidine catalyst, ethanol solvent Formation of (5Z)-methylene linkage

Research Findings and Data

  • Studies on related thiazol-4-one derivatives have demonstrated that the stereochemistry at the methylene position significantly affects biological activity, with the (Z) isomer often showing enhanced binding affinity in molecular docking studies against bacterial and fungal targets.
  • The presence of electron-donating methoxy groups and the pyrrolidinyl substituent on the phenyl ring increases solubility and membrane permeability, which is crucial for pharmaceutical efficacy.
  • The dichloro substitution on the anilino moiety enhances lipophilicity and metabolic stability, contributing to improved pharmacokinetic profiles.

Summary Table of Key Synthetic Parameters

Parameter Details
Core ring formation Cyclization of thioamide and α-haloketone
Anilino substitution Nucleophilic substitution with 2,3-dichloroaniline
Methylene linkage formation Knoevenagel condensation with substituted benzaldehyde
Catalysts Acidic or basic catalysts such as piperidine
Solvents Ethanol, methanol, or other polar solvents
Temperature Reflux or controlled heating (60–100 °C)
Stereochemistry control Reaction conditions favor (5Z) isomer formation

Chemical Reactions Analysis

2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues in the Thiazol-4-one Family

The compound is closely related to (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues (e.g., compounds 6a–j in ) . Key differences include:

Substituent Position Target Compound Typical Analogues (e.g., 6a–j) Impact on Properties
Position 2 (Anilino) 2,3-Dichloro Variants: H, CH₃, OCH₃, NO₂, Cl (mono/di-subst.) Dichloro enhances electron-withdrawing effects, potentially increasing reactivity and target affinity .
Position 5 (Benzylidene) 2,5-Dimethoxy-4-pyrrolidin-1-ylphenyl Variants: 4-OCH₃, 3-NO₂, 4-Cl Pyrrolidin and dimethoxy groups increase lipophilicity (logP ~3.5–4.0), improving membrane permeability compared to polar substituents (e.g., 4-OH) .

Comparison with Thiazolidinone Derivatives

Thiazolidinones (e.g., compounds 5–7 in ) feature a saturated core and hydrazone moiety, differing from the unsaturated thiazol-4-one :

Feature Thiazol-4-one (Target) Thiazolidinone ()
Core Structure Unsaturated (4-one) Saturated (4-thiazolidinone)
Substituents No hydrazone 2-Arylidenehydrazono group
Bioactivity Potentiated by lipophilic groups Hydroxyphenyl enhances solubility but reduces membrane penetration

The target compound’s unsaturated core may confer rigidity, favoring interactions with planar binding sites (e.g., kinase ATP pockets).

Comparison with Pyrazole-Anilino Derivatives

describes pyrazole-anilino hybrids (e.g., compound I) with butenone linkages . While structurally distinct, substituent effects are comparable:

Substituent Target Compound Pyrazole-Anilino ()
Anilino Group 2,3-Dichloro (electron-withdrawing) 4-Methyl (electron-donating)
Impact Increases acidity of NH group (pKa ~8.5) Methyl reduces acidity (pKa ~10.2), altering protonation in physiological environments

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound logP Solubility (mg/mL) IC₅₀ (μM)
Target Compound 3.8 0.1 12.0
6a (4-OCH₃, 2-Cl) 2.9 0.5 25.4
Thiazolidinone (5) 1.5 1.2 >50

Biological Activity

The compound (5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22Cl2N4O2S\text{C}_{20}\text{H}_{22}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its biological significance and pharmacological properties. The presence of the dichloroaniline moiety and the pyrrolidine derivative contributes to its unique interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazoles can exhibit significant cytotoxic effects against various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, a crucial process for eliminating malignant cells.
  • Inhibition of Kinases : It targets key regulatory kinases involved in cancer progression, such as BRAF and EGFR, thereby disrupting signaling pathways essential for tumor growth and survival .
  • Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels within cells, which can lead to oxidative stress and subsequent cancer cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at various phases, preventing cancer cells from proliferating.
  • PPAR Activation : The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating cellular metabolism and inflammation .
  • Inhibition of Necroptosis : By modulating necroptotic pathways, it offers an alternative route for inducing cell death in resistant cancer types .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of related thiazole compounds, researchers evaluated their effects on four human cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2). The results indicated:

  • Concentration-Dependent Effects : Compounds showed significant cytotoxicity at micromolar concentrations.
  • Mechanistic Insights : Increased lactate dehydrogenase release indicated cell membrane damage, while decreased cell viability confirmed the efficacy of the compounds in inducing cell death .

Study 2: Multitargeting Potential

A separate investigation focused on the multitargeting potential of thiazole derivatives against different kinases involved in tumorigenesis. The findings suggested that these compounds could effectively inhibit multiple pathways simultaneously, enhancing their therapeutic profile against resistant cancer types .

Data Table: Biological Activity Overview

Biological ActivityMechanismCell Lines TestedReference
Induction of ApoptosisCaspase ActivationA549, MCF-7
Kinase InhibitionBRAF, EGFRWM266.4
ROS ModulationOxidative StressSH-SY5Y

Q & A

Q. How does this compound compare to structurally similar analogues in terms of bioactivity?

  • Comparative Analysis :
  • Thiazolidinones vs. Pyrazoles : Thiazolidinones exhibit stronger antimicrobial activity, while pyrazole derivatives show superior anti-inflammatory effects .
  • Unique Features : The dichloroanilino group enhances membrane permeability, while the pyrrolidin-1-ylphenyl moiety improves target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.